molecular formula C14H12N4OS2 B2445946 1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1203088-10-1

1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2445946
CAS No.: 1203088-10-1
M. Wt: 316.4
InChI Key: QDVHHVURGSRCNX-UHFFFAOYSA-N
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Description

1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure comprising a pyridine ring, a thiazole ring, and a thiophene ring, all connected through a urea linkage. The presence of these heterocyclic rings imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.

Scientific Research Applications

1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Formation of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction using a suitable pyridine derivative.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.

    Urea Linkage Formation: The final step involves the coupling of the synthesized heterocyclic intermediates with an isocyanate to form the urea linkage.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the heterocyclic rings are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenated reagents, strong acids or bases, organic solvents.

Major Products Formed:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted heterocycles.

Mechanism of Action

The mechanism of action of 1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is largely dependent on its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea can be compared with other similar compounds, such as:

    1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(phenylmethyl)urea: Similar structure but with a phenyl group instead of a thiophene ring.

    1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(benzyl)urea: Similar structure but with a benzyl group instead of a thiophene ring.

The uniqueness of this compound lies in the presence of the thiophene ring, which imparts distinct electronic and steric properties, influencing its reactivity and biological activity.

Properties

IUPAC Name

1-(4-pyridin-2-yl-1,3-thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS2/c19-13(16-8-10-4-3-7-20-10)18-14-17-12(9-21-14)11-5-1-2-6-15-11/h1-7,9H,8H2,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVHHVURGSRCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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